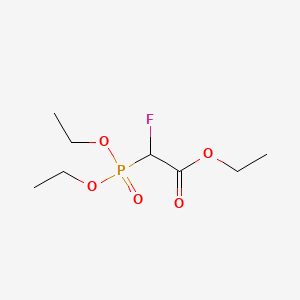

Triethyl 2-fluoro-2-phosphonoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diethoxyphosphoryl-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPISMANESAJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946330 | |

| Record name | Ethyl (diethoxyphosphoryl)(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2356-16-3 | |

| Record name | Acetic acid, (diethoxyphosphinyl)fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002356163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (diethoxyphosphoryl)(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl 2-fluoro-2-phosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Triethyl 2-fluoro-2-phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 2-fluoro-2-phosphonoacetate is a pivotal reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons reaction to introduce a fluorinated moiety, a common strategy in the development of bioactive molecules and advanced materials. This guide provides a comprehensive overview of the principal synthetic routes to this compound, with a focus on the widely employed Michaelis-Arbuzov reaction and an alternative one-step method. Detailed experimental protocols, a comparative analysis of the synthetic strategies, and a thorough examination of the reaction mechanisms are presented. All quantitative data is summarized for clarity, and key pathways are visualized using schematic diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This often leads to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound serves as a key building block for the stereoselective synthesis of α-fluoro-α,β-unsaturated esters, which are important intermediates in the preparation of fluorinated analogues of natural products and pharmaceuticals. A thorough understanding of its synthesis and reaction mechanisms is therefore crucial for its effective application.

Synthetic Routes

Two primary methods have been established for the synthesis of this compound: the Michaelis-Arbuzov reaction and a one-step synthesis from dibromofluoromethylphosphonate.

Michaelis-Arbuzov Reaction

The most common and traditional approach involves the reaction of triethyl phosphite with ethyl bromofluoroacetate. This reaction proceeds via a nucleophilic substitution mechanism and generally provides the product in high yield.

One-Step Synthesis from Dibromofluoromethylphosphonate

An alternative method, developed by Patois and Savignac, offers a convergent approach starting from the more readily available diethyl dibromofluoromethylphosphonate. This method avoids the use of the expensive and toxic ethyl bromofluoroacetate.

Comparative Analysis of Synthetic Routes

| Feature | Michaelis-Arbuzov Reaction | One-Step Synthesis from Dibromofluoromethylphosphonate |

| Starting Materials | Triethyl phosphite, Ethyl bromofluoroacetate | Diethyl dibromofluoromethylphosphonate, Ethyl chloroformate, Butyllithium, Chlorotrimethylsilane |

| Reagent Cost & Availability | Ethyl bromofluoroacetate can be expensive. | Starting phosphonate is readily prepared. |

| Toxicity/Hazards | Ethyl bromofluoroacetate is toxic. | Requires handling of pyrophoric butyllithium at low temperatures. |

| Reaction Conditions | High temperature (typically >130 °C) for extended periods. | Low temperature (-78 °C) followed by warming. |

| Yield | Typically high (around 92%).[1] | Reported to be very good (89-92%). |

| Scalability | Well-established and scalable. | Applicable for large-scale preparation. |

| Overall Assessment | A robust and high-yielding traditional method, with the main drawback being the cost and toxicity of the haloester. | An excellent alternative that avoids hazardous starting materials, though it requires cryogenic conditions and careful handling of butyllithium. |

Experimental Protocols

Protocol 1: Michaelis-Arbuzov Synthesis of this compound

Materials:

-

Ethyl 2-bromo-2-fluoroacetate (5.0 g, 27 mmol)

-

Triethyl phosphite (13 mL)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-bromo-2-fluoroacetate and triethyl phosphite.

-

Heat the reaction mixture to 130 °C and maintain this temperature for 23 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product is purified by distillation under reduced pressure (1.4 mbar, 75-110 °C) to afford this compound as a pale yellow oil.

-

Expected yield: 6.0 g (92%).[1]

Protocol 2: One-Step Synthesis from Diethyl Dibromofluoromethylphosphonate

Materials:

-

Diethyl dibromofluoromethylphosphonate (19.7 g, 60 mmol)

-

Chlorotrimethylsilane (6.90 g, 63 mmol)

-

n-Butyllithium (1.6 M in hexanes, 37.5 mL, 60 mmol)

-

Ethyl chloroformate (8.5 g, 78 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Ethanol

-

2 N Hydrochloric acid

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of n-butyllithium in THF (100 mL) at -78 °C under an inert atmosphere, add dropwise a mixture of diethyl dibromofluoromethylphosphonate and chlorotrimethylsilane in THF (50 mL). The reaction is exothermic.

-

After 5 minutes, add ethyl chloroformate dropwise at -78 °C.

-

Continue stirring for 30 minutes at -78 °C, then allow the solution to warm to -40 °C.

-

Quench the reaction by adding anhydrous ethanol (20 mL).

-

Pour the mixture into a beaker containing 2 N HCl (40 mL), crushed ice, and CH₂Cl₂ (50 mL).

-

Separate the organic layer, and extract the aqueous phase with CH₂Cl₂ (3 x 30 mL).

-

Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by bulb-to-bulb distillation (190-200 °C at 16 mmHg).

-

Expected yield: 89-92%.

Reaction Mechanisms

The predominant mechanism for the formation of this compound from triethyl phosphite and ethyl bromofluoroacetate is the Michaelis-Arbuzov reaction.

The Michaelis-Arbuzov Reaction Mechanism

The reaction proceeds in two main steps:

-

Nucleophilic Attack: The trivalent phosphorus atom of triethyl phosphite acts as a nucleophile and attacks the electrophilic carbon atom of ethyl bromofluoroacetate in an Sₙ2 fashion. This results in the displacement of the bromide ion and the formation of a phosphonium salt intermediate.[2][3][4]

-

Dealkylation: The displaced bromide ion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium salt, also via an Sₙ2 reaction. This leads to the formation of the final pentavalent phosphorus product, this compound, and ethyl bromide as a byproduct.[2][3][4]

It is noteworthy that for α-halo ketones, a competing pathway known as the Perkow reaction can occur, leading to the formation of a vinyl phosphate. However, with α-halo esters such as ethyl bromofluoroacetate, the Michaelis-Arbuzov pathway is generally favored.[3]

Quantitative Data

Physical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₈H₁₆FO₅P |

| Molecular Weight | 242.18 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 75 °C @ 0.01 mmHg[5] |

| 190-200 °C @ 16 mmHg | |

| Density | 1.194 g/mL at 25 °C[5] |

| Refractive Index (n²⁰/D) | 1.425[5] |

NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| ¹H NMR (CDCl₃) | 5.21 (dd, 1H, CHF) | JHF = 47, JHP = 12.5 |

| 4.35 (q, 2H, OCH₂CH₃) | JHH = 7 | |

| 4.27 (m, 4H, POCH₂CH₃) | ||

| 1.38 (t, 3H, OCH₂CH₃) | JHH = 7 | |

| 1.37 (t, 3H, POCH₂CH₃) | ||

| 1.35 (t, 3H, POCH₂CH₃) | JHH = 7 | |

| ¹³C NMR (CDCl₃) | 164.26 (d, CO) | JCF = 21.8 |

| 84.11 (dd, CHF) | JCF = 195.3, JCP = 158.5 | |

| 63.30 (d, CH₂) | JCP = 6.8 | |

| 62.71 (d, CH₂) | JCP = 5.9 | |

| 61.41 (CH₂) | ||

| 15.62 (d, CH₃) | JCP = 5.7 | |

| 13.2 (CH₃) | ||

| ³¹P NMR (CDCl₃) | +10.65 (d) | JPF = 72.7 |

Visualizations

Synthetic Workflow: Michaelis-Arbuzov Reaction

Caption: Workflow for the Michaelis-Arbuzov synthesis.

Synthetic Workflow: One-Step Synthesis

Caption: Workflow for the one-step synthesis.

Reaction Mechanism: Michaelis-Arbuzov

Caption: The Michaelis-Arbuzov reaction mechanism.

References

A Technical Guide to the NMR Spectroscopy of Triethyl 2-fluoro-2-phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for triethyl 2-fluoro-2-phosphonoacetate. Due to the limited availability of directly published complete spectral data for the fluorinated compound, this guide presents a detailed analysis of the closely related, non-fluorinated analog, triethyl phosphonoacetate, as a foundational reference. Subsequently, it offers a predicted NMR spectroscopic profile for this compound based on established principles of fluorine and phosphorus NMR spectroscopy. This guide also includes a standardized experimental protocol for the acquisition of NMR data for phosphonate compounds.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme is used for this compound and its non-fluorinated analog.

Caption: Molecular structure and atom numbering scheme for triethyl 2-(fluoro)-2-phosphonoacetate.

NMR Spectroscopic Data of Triethyl Phosphonoacetate (Non-fluorinated Analog)

The following tables summarize the reported ¹H and ¹³C NMR spectroscopic data for triethyl phosphonoacetate. This data serves as a reference for interpreting the spectra of its fluorinated counterpart.

Table 1: ¹H NMR Data for Triethyl Phosphonoacetate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.19 | q | 7.1 | OCH₂ CH₃ (C4, C6, C8) |

| 2.97 | d | 22.0 (²JP-H) | P-CH₂ -C=O (C2) |

| 1.29 | t | 7.1 | OCH₂CH₃ (C5, C7, C9) |

Table 2: ¹³C NMR Data for Triethyl Phosphonoacetate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 165.7 | d | 6.0 (²JP-C) | C =O (C3) |

| 62.6 | d | 6.0 (²JP-C) | P-O-CH₂ - (C6, C8) |

| 61.4 | s | - | C=O-O-CH₂ - (C4) |

| 34.3 | d | 134.0 (¹JP-C) | P-CH₂ - (C2) |

| 16.4 | d | 7.0 (³JP-C) | P-O-CH₂-CH₃ (C7, C9) |

| 14.1 | s | - | C=O-O-CH₂-CH₃ (C5) |

Predicted NMR Spectroscopic Data for this compound

The introduction of a highly electronegative fluorine atom at the C2 position is expected to induce significant changes in the NMR spectra. The following tables provide a predicted summary of the ¹H, ¹³C, ¹⁹F, and ³¹P NMR data for this compound. These predictions are based on established trends in organofluorine and organophosphorus NMR spectroscopy.

Table 3: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment | Rationale for Prediction |

| ~5.0 - 5.5 | dd | ²JF-H ≈ 46, ²JP-H ≈ 15 | P-CH F-C=O (C2) | The fluorine atom will cause a significant downfield shift and introduce a large geminal H-F coupling. The P-H coupling will also be present. |

| ~4.2 - 4.3 | m | - | OCH₂ CH₃ (C4, C6, C8) | Minor downfield shift due to the inductive effect of the fluorine atom. The multiplicity will be complex due to coupling with both the methyl protons and potentially long-range coupling to phosphorus and fluorine. |

| ~1.3 - 1.4 | t | ~7.1 | OCH₂CH₃ (C5, C7, C9) | Minimal change expected. |

Table 4: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment | Rationale for Prediction |

| ~163 - 165 | dd | ²JP-C ≈ 5, ²JF-C ≈ 25 | C =O (C3) | The carbonyl carbon will experience a slight upfield shift and will show coupling to both phosphorus and fluorine. |

| ~85 - 95 | dd | ¹JF-C ≈ 180-250, ¹JP-C ≈ 130-150 | P-C HF- (C2) | Significant downfield shift due to the direct attachment of fluorine. A large one-bond C-F coupling and a large one-bond C-P coupling are expected. |

| ~63 - 64 | d | ²JP-C ≈ 6 | P-O-CH₂ - (C6, C8) | Minor downfield shift. |

| ~62 - 63 | s | - | C=O-O-CH₂ - (C4) | Minor downfield shift. |

| ~16 | d | ³JP-C ≈ 7 | P-O-CH₂-CH₃ (C7, C9) | Minimal change expected. |

| ~14 | s | - | C=O-O-CH₂-CH₃ (C5) | Minimal change expected. |

Table 5: Predicted ¹⁹F NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment | Rationale for Prediction |

| -150 to -200 | dd | ²JH-F ≈ 46, ¹JP-F ≈ 50-80 | CF | The chemical shift is highly dependent on the solvent and referencing. A large one-bond P-F coupling and a geminal H-F coupling are expected. |

Table 6: Predicted ³¹P NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment | Rationale for Prediction |

| ~10 - 15 | d | ¹JF-P ≈ 50-80 | P | The fluorine atom on the alpha-carbon will cause a downfield shift compared to the non-fluorinated analog. A large one-bond P-F coupling is expected. |

Experimental Protocols

A general procedure for the synthesis and subsequent NMR analysis of this compound is outlined below.

Synthesis of this compound

A common method for the synthesis of this compound is the Michaelis-Arbuzov reaction between ethyl bromofluoroacetate and triethyl phosphite.

Caption: Synthetic pathway for this compound.

Procedure:

-

Combine ethyl bromofluoroacetate and a slight excess of triethyl phosphite in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the product signal.

-

After the reaction is complete, remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

NMR Sample Preparation and Data Acquisition

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis is required. For ³¹P NMR, 85% H₃PO₄ is often used as an external standard. For ¹⁹F NMR, CFCl₃ can be used as an internal or external standard.

2. NMR Data Acquisition:

-

Acquire ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, use proton decoupling (e.g., broadband decoupling) to simplify the spectrum and improve the signal-to-noise ratio.

-

For ³¹P and ¹⁹F NMR, proton decoupling may also be beneficial.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width for each nucleus to obtain high-quality spectra.

Caption: Experimental workflow for NMR analysis.

This guide provides a foundational understanding of the NMR spectroscopic characteristics of this compound. While the predicted data offers valuable insights, experimental verification is crucial for precise structural elucidation and characterization. The provided protocols offer a starting point for researchers to obtain high-quality experimental data for this important fluorinated phosphonate.

An In-depth Technical Guide to the ¹H and ¹³C NMR of Triethyl 2-fluoro-2-phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of triethyl 2-fluoro-2-phosphonoacetate. Due to the limited availability of a complete, publicly accessible, and fully assigned experimental dataset for this compound, this guide presents a comprehensive analysis based on the well-documented NMR data of its non-fluorinated analog, triethyl phosphonoacetate, and established principles of NMR spectroscopy for organofluorine and organophosphorus compounds. This approach allows for a robust prediction and interpretation of the NMR spectra of the target molecule.

Introduction

This compound is a fluorinated organophosphonate of significant interest in synthetic organic chemistry, particularly in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of α-fluoro-α,β-unsaturated esters. The fluorine atom at the α-position introduces unique electronic properties that influence the reactivity and biological activity of the resulting compounds. A thorough understanding of its NMR spectroscopic characteristics is crucial for its identification, purity assessment, and for monitoring its reactions. This guide provides a detailed examination of its expected ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the known data for triethyl phosphonoacetate[1][2] and typical coupling constants for similar structural motifs.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H_a | P-CH(F)- | ~5.0 - 5.5 | d d | ²J_HP_ ≈ 18-22 Hz, ²J_HF_ ≈ 45-50 Hz |

| H_b | O-CH₂-CH₃ (Phosphonate) | ~4.2 | d q | ³J_HP_ ≈ 7-9 Hz, ³J_HH_ ≈ 7 Hz |

| H_c | O-CH₃-CH₃ (Phosphonate) | ~1.35 | t | ³J_HH_ ≈ 7 Hz |

| H_d | O-CH₂-CH₃ (Ester) | ~4.25 | q | ³J_HH_ ≈ 7 Hz |

| H_e | O-CH₃-CH₃ (Ester) | ~1.3 | t | ³J_HH_ ≈ 7 Hz |

Predicted chemical shifts are relative to TMS in CDCl₃.

The introduction of the highly electronegative fluorine atom is expected to cause a significant downfield shift of the α-proton (H_a) compared to the methylene protons in triethyl phosphonoacetate (δ ≈ 2.97 ppm). This proton will be split into a doublet of doublets by coupling to both the phosphorus and fluorine nuclei. The methylene protons of the phosphonate and ester ethyl groups (H_b and H_d) are expected to have similar chemical shifts, potentially leading to overlapping multiplets.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C1 | P-C H(F)- | ~85 - 95 | d d | ¹J_CP_ ≈ 160-180 Hz, ¹J_CF_ ≈ 180-250 Hz |

| C2 | C =O | ~165 | d d | ²J_CP_ ≈ 5-10 Hz, ²J_CF_ ≈ 20-30 Hz |

| C3 | O-C H₂-CH₃ (Phosphonate) | ~64 | d | ²J_CP_ ≈ 5-7 Hz |

| C4 | O-CH₂-C H₃ (Phosphonate) | ~16 | d | ³J_CP_ ≈ 5-7 Hz |

| C5 | O-C H₂-CH₃ (Ester) | ~62 | s | - |

| C6 | O-CH₂-C H₃ (Ester) | ~14 | s | - |

Predicted chemical shifts are relative to TMS in CDCl₃.

The α-carbon (C1) is expected to be significantly deshielded due to the attached fluorine and will exhibit large one-bond couplings to both phosphorus and fluorine. The carbonyl carbon (C2) will show smaller two-bond couplings to both heteroatoms. The carbons of the ethyl groups of the phosphonate will show coupling to the phosphorus atom, while the ethyl group of the ester will appear as singlets in a proton-decoupled spectrum.

Experimental Protocols

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Vortex the sample until the compound is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer and Parameters

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

Solvent: CDCl₃

-

Temperature: 298 K

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32.

-

Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.

¹³C{¹H} NMR Acquisition (Proton-Decoupled):

-

Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

-

Spectral Width: 200 ppm (centered around 100 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Processing: Apply a line broadening of 1-2 Hz before Fourier transformation.

Visualization of Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key spin-spin coupling interactions in this compound.

Caption: ¹H-¹H, ¹H-¹⁹F, and ¹H-³¹P spin-spin coupling network.

Caption: ¹³C-¹⁹F and ¹³C-³¹P spin-spin coupling network.

Conclusion

References

An In-depth Technical Guide to the 19F NMR Spectroscopy of Triethyl 2-fluoro-2-phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characteristics of Triethyl 2-fluoro-2-phosphonoacetate, with a specific focus on 19F NMR spectroscopy. This compound is a crucial reagent in organic synthesis, particularly for the creation of α-fluoro-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. These products are valuable building blocks in the development of fluorinated pharmaceuticals and agrochemicals. The strategic incorporation of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Consequently, understanding the spectroscopic properties of fluorinated reagents like this compound is of paramount importance.

Chemical Structure

IUPAC Name: ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate CAS Number: 2356-16-3 Molecular Formula: C8H16FO5P

NMR Spectroscopic Data

The following table summarizes the reported NMR data for this compound, which is essential for its characterization.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 31P | +10.65 | d | JPF = 72.7 |

| 1H | 5.21 (CHF) | dd | JHF = 47.0, JHP = 12.5 |

| 4.35 (COOCH2) | q | JHH = 7.0 | |

| 4.27 (POCH2) | m | ||

| 1.38 (POCH2CH 3) | t | ||

| 1.37 (POCH2CH 3) | t | ||

| 1.35 (COOCH2CH 3) | t | JHH = 7.0 | |

| 13C | 164.26 (CO) | d | JCF = 21.8 |

| 84.11 (CHF) | dd | JCF = 195.3, JCP = 158.5 | |

| 63.30 (CH2) | d | JCP = 6.8 | |

| 62.71 (CH2) | d | JCP = 5.9 | |

| 61.41 (CH2) | s | ||

| 15.62 (CH3) | d | JCP = 5.7 | |

| 13.20 (CH3) | s |

Experimental Protocol for 19F NMR Spectroscopy

The following provides a detailed methodology for acquiring a 19F NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).

-

Ensure the solvent is free from fluorine-containing impurities.

-

Transfer the solution to a standard 5 mm NMR tube.

-

For accurate chemical shift referencing, an internal or external standard can be used. A common internal standard is CFCl3 (Trichlorofluoromethane) at δ = 0 ppm.[2][3] Alternatively, an external standard in a sealed capillary, such as C6F6 (Hexafluorobenzene) at δ = -164.9 ppm, can be used.[4]

2. Instrument Setup and Calibration:

-

Use a spectrometer equipped with a probe capable of detecting the 19F nucleus.

-

Tune and match the probe for the 19F frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Data Acquisition:

-

Spectral Width: 19F NMR spectra have a wide chemical shift range.[1] For an unknown, start with a large spectral width (e.g., 200-300 ppm) to ensure all signals are captured. For this specific compound, a range encompassing typical values for fluorine alpha to a carbonyl and phosphonate group would be appropriate.

-

Transmitter Offset: Set the transmitter offset to the center of the expected chemical shift region.

-

Pulse Width: Determine the 90° pulse width for 19F.

-

Acquisition Time (AT): Set an appropriate acquisition time, typically 1-2 seconds, to ensure good digital resolution.

-

Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[4]

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Given the high sensitivity of the 19F nucleus, 8 to 16 scans are often adequate.

-

Decoupling: A proton-decoupled 19F spectrum can be acquired to simplify the spectrum by removing 1H-19F couplings. However, the coupled spectrum provides valuable information about the number of adjacent protons.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Reference the spectrum to the internal or external standard.

-

Integrate the signals if quantitative analysis is required.

Application in Synthesis: The Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α-fluoro-α,β-unsaturated esters. This reaction is highly valuable in medicinal chemistry for creating fluorinated analogues of biologically active molecules. The HWE reaction typically offers excellent E-stereoselectivity.[5][6][7]

The general workflow involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic attack on an aldehyde or ketone. The subsequent elimination of a phosphate byproduct yields the desired alkene.[5][8]

Caption: Horner-Wadsworth-Emmons reaction workflow.

Role in Drug Discovery and Development

The use of fluorinated building blocks, synthesized using reagents like this compound, is a well-established strategy in drug discovery. Furthermore, 19F NMR itself is a powerful tool for screening and identifying potential drug candidates.[9][10][11] Its high sensitivity and the large chemical shift dispersion make it ideal for fragment-based drug discovery (FBDD) and for studying protein-ligand interactions.[12][13]

The following diagram illustrates a general workflow for an NMR-based screening process in drug discovery.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. rsc.org [rsc.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. rsc.org [rsc.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 9. mdpi.com [mdpi.com]

- 10. bionmr.unl.edu [bionmr.unl.edu]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Analysis of Triethyl 2-fluoro-2-phosphonoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Triethyl 2-fluoro-2-phosphonoacetate, a key reagent in various organic synthesis reactions, including the Horner-Wadsworth-Emmons reaction. The following sections detail the infrared (IR) and mass spectrometry (MS) characterization of this compound, offering insights into its structural features and fragmentation behavior. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.

Compound Identification and Properties

This compound is an organophosphorus compound with the chemical formula C8H16FO5P.[1] Key identifiers and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | ethyl 2-diethoxyphosphoryl-2-fluoroacetate[1] |

| CAS Number | 2356-16-3[1] |

| Molecular Formula | C8H16FO5P[1] |

| Molecular Weight | 242.18 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 75 °C at 0.01 mmHg[2] |

| Density | 1.194 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.425[2] |

Infrared (IR) Spectrometry Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester and phosphonate moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

The infrared spectrum of neat this compound can be acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

FTIR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[1]

-

ATR Accessory with a diamond or germanium crystal (e.g., DuraSamplIR II)[1]

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the center of the ATR crystal to ensure full coverage.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Process the spectrum by subtracting the background and performing baseline correction if necessary.

Characteristic IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2985, ~2940, ~2910 | C-H (alkyl) | Stretching |

| ~1750 | C=O (ester) | Stretching |

| ~1250 | P=O (phosphonate) | Stretching |

| ~1165 | C-O (ester) | Stretching |

| ~1020 | P-O-C | Stretching |

| ~1100 | C-F | Stretching |

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. Electron ionization (EI) is a common technique for the analysis of volatile organophosphorus compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Ionization Source: Electron Ionization (EI)

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Injector Temperature: 250 °C

-

Oven Program: A temperature gradient suitable for the elution of the compound, for example, starting at 100 °C and ramping to 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-500

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 242, corresponding to its molecular weight. The fragmentation pattern will be dictated by the presence of the phosphonate and ester functional groups.

Table of Predicted Major Fragment Ions:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 242 | [C8H16FO5P]⁺ | Molecular Ion |

| 214 | [M - C2H4]⁺ | Loss of ethene from an ethoxy group |

| 197 | [M - OCH2CH3]⁺ | Loss of an ethoxy radical |

| 169 | [M - COOCH2CH3]⁺ | Loss of the ethyl acetate group |

| 137 | [(C2H5O)2P(O)]⁺ | Diethyl phosphonate cation |

| 109 | [(C2H5O)P(O)OH]⁺ | |

| 99 | [CH(F)COOC2H5]⁺ | Fluoro-ethyl acetate cation |

The fragmentation of this compound likely proceeds through several key pathways initiated by electron ionization. The following diagram illustrates a plausible fragmentation scheme.

Caption: Predicted electron ionization mass spectrometry fragmentation pathway of this compound.

Synthesis Workflow

This compound is typically synthesized via the Michaelis-Arbuzov reaction.

Caption: Synthetic workflow for this compound.

A common synthetic route involves the reaction of Ethyl 2-bromo-2-fluoroacetate with triethyl phosphite.[3] The mixture is heated, and the resulting product is purified by distillation under reduced pressure to yield this compound as a pale yellow oil.[3]

Conclusion

The spectroscopic data and experimental protocols presented in this guide provide a foundational understanding of the analytical characterization of this compound. The characteristic IR absorptions and predictable mass spectral fragmentation patterns are essential for confirming the identity and purity of this important synthetic reagent. This information is critical for researchers in ensuring the quality of their starting materials and for the successful execution of subsequent chemical transformations.

References

physical and chemical properties of Triethyl 2-fluoro-2-phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 2-fluoro-2-phosphonoacetate is a versatile organophosphorus reagent of significant interest in organic synthesis. Its unique structural features, particularly the presence of a fluorine atom and a phosphonate group, make it a valuable building block for the stereoselective synthesis of α-fluoro-α,β-unsaturated esters and other complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in chemical research and drug development.

Core Properties of this compound

This compound is a colorless liquid at room temperature. Its key physical and chemical identifiers are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆FO₅P | [1] |

| Molecular Weight | 242.18 g/mol | [1] |

| CAS Number | 2356-16-3 | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 1.194 g/mL at 25 °C | [1] |

| Boiling Point | 75 °C at 0.01 mmHg | [1] |

| Refractive Index (n20/D) | 1.425 | [1] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [1] |

Table 2: Spectroscopic Data Summary

While raw spectral data is extensive, the following table summarizes the key spectroscopic techniques used for the characterization of this compound and where to find more information.

| Spectroscopic Data | Description |

| ¹H NMR | Data available, often showing characteristic shifts for the ethyl groups and the proton adjacent to the fluorine and phosphorus atoms. |

| ¹³C NMR | Data available, showing signals for the eight carbon atoms, with splitting patterns due to coupling with phosphorus and fluorine. |

| ¹⁹F NMR | Data available, providing information about the fluorine environment. |

| ³¹P NMR | Data available, a key technique for characterizing organophosphorus compounds. |

| Infrared (IR) Spectroscopy | Spectra available, showing characteristic absorption bands for C=O (ester), P=O (phosphonate), and C-F bonds. |

| Mass Spectrometry (MS) | Data available, providing information on the molecular weight and fragmentation pattern. |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction. An alternative method starts from dibromofluoromethylphosphonate.

Michaelis-Arbuzov Reaction

This method involves the reaction of triethyl phosphite with an ethyl halo-fluoroacetate.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a nitrogen inlet.

-

Reagents: Ethyl 2-bromo-2-fluoroacetate and triethyl phosphite are added to the flask.

-

Reaction Conditions: The reaction mixture is heated at a high temperature (e.g., 130-160 °C) for several hours under a nitrogen atmosphere.[3]

-

Work-up and Purification: After the reaction is complete, the crude product is purified by distillation under reduced pressure to yield this compound as a pale yellow oil.

Caption: Michaelis-Arbuzov synthesis of this compound.

Chemical Reactivity and Applications

The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α-fluoro-α,β-unsaturated esters.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the reaction of the phosphonate carbanion (generated by treating this compound with a base) with an aldehyde or ketone.

Experimental Protocol:

-

Carbanion Formation: A strong base, such as sodium hydride (NaH), is suspended in an anhydrous solvent like tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere. The flask is cooled in an ice bath.

-

Addition of Phosphonate: this compound is added dropwise to the stirred suspension. The mixture is stirred until the evolution of hydrogen gas ceases.

-

Reaction with Carbonyl: A solution of the aldehyde or ketone in anhydrous THF is then added dropwise to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C).

-

Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Caption: Horner-Wadsworth-Emmons reaction workflow.

Role in Drug Discovery and Development

This compound itself is not known to have direct biological activity or to be involved in signaling pathways. Its primary importance in drug discovery and development lies in its role as a key synthetic intermediate.[4] The introduction of a fluorine atom into a molecule can significantly alter its biological properties, including metabolic stability and binding affinity to target proteins.[5]

Phosphonates, in general, are recognized as important pharmacophores as they can act as mimics of phosphates or carboxylates, which are ubiquitous in biological systems.[6] Consequently, derivatives of fluorinated phosphonates have been investigated for a range of therapeutic applications. For instance, fluorinated nucleoside phosphonates have shown promise as potent anti-HIV agents.[7]

Therefore, while this compound does not directly modulate signaling pathways, it serves as a crucial tool for medicinal chemists to synthesize novel fluorinated compounds with potential therapeutic value. The Horner-Wadsworth-Emmons reaction using this reagent provides a reliable method for accessing α-fluoro-α,β-unsaturated esters, which are versatile precursors for more complex drug candidates.[4]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the construction of fluorinated organic molecules. Its well-defined physical and chemical properties, coupled with its reliable reactivity in the Horner-Wadsworth-Emmons reaction, make it an indispensable tool for researchers in academia and industry. While not biologically active itself, its role as a synthetic precursor for potentially therapeutic compounds underscores its importance in the field of drug discovery and development. This guide provides a foundational understanding of this key chemical entity for professionals engaged in advanced chemical synthesis and pharmaceutical research.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 7. Discovery of an L‐like Configuration for 3’‐Fluoro‐5’‐norcarbonucleoside Phosphonates as Potent Anti‐HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Triethyl 2-fluoro-2-phosphonoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

A summary of the key physical and chemical properties of Triethyl 2-fluoro-2-phosphonoacetate is presented in Table 1. Understanding these properties is fundamental to developing appropriate storage and handling protocols.

| Property | Value | References |

| Molecular Formula | C8H16FO5P | |

| Molecular Weight | 242.18 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 75 °C @ 0.01 mmHg | [1][2] |

| Density | 1.194 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.425 | [1] |

| Flash Point | 73 °C (163.4 °F) - closed cup |

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on supplier safety data sheets and general chemical handling guidelines.

| Parameter | Recommendation | Rationale | References |

| Temperature | Room temperature, with some suppliers suggesting <15°C for prolonged storage. | Minimizes potential for thermal degradation. | [3][4] |

| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reaction with atmospheric moisture. | [3] |

| Light | Keep in a dark place. | The compound is noted to be light-sensitive. | [3][4] |

| Moisture | Store in a dry environment. | The compound is moisture-sensitive and susceptible to hydrolysis. | [4] |

| Container | Tightly sealed, appropriate for combustible liquids. | Prevents contamination and exposure to incompatible materials. | |

| Incompatibilities | Strong oxidizing agents, heat, flames, and sparks. | Avoids potentially hazardous reactions. | [5] |

Stability Profile and Potential Degradation Pathways

While specific stability studies on this compound are not extensively published, the stability can be inferred from the general behavior of phosphonate esters. The primary degradation pathways are expected to be hydrolysis and thermal decomposition.

Hydrolytic Stability

Phosphonate esters are known to be susceptible to hydrolysis under both acidic and basic conditions.[1] The ester linkages can be cleaved to yield the corresponding phosphonic acid and alcohol. For this compound, this would involve the hydrolysis of the ethyl ester groups. The presence of the electron-withdrawing fluorine atom may influence the rate of hydrolysis.

Thermal Stability

Organophosphorus compounds, including phosphonates, can undergo thermal degradation.[2] The initial step in the thermal degradation of many phosphonates is the elimination of a phosphorus acid. For this compound, heating could potentially lead to the elimination of diethyl phosphite and the formation of ethyl 2-fluoroacrylate.

Photostability

The compound is reported to be light-sensitive, indicating that exposure to light, particularly UV radiation, may induce degradation.[4] The specific photochemical degradation pathways have not been elucidated in the available literature.

Incompatible Materials

Contact with strong oxidizing agents should be avoided as it may lead to vigorous and potentially hazardous reactions.[5]

Hazardous Decomposition Products

Upon combustion or extensive thermal decomposition, this compound may produce hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), oxides of phosphorus, and phosphorus trihydride (phosphine).[5]

Experimental Protocols for Stability Assessment

For researchers requiring quantitative stability data, a comprehensive stability-indicating assay should be developed. The following outlines a general experimental workflow for such an assessment.

Caption: Workflow for assessing the stability of this compound.

Logical Relationship of Storage and Stability

The stability of this compound is directly dependent on the adherence to proper storage conditions. The following diagram illustrates the logical flow from storage conditions to compound integrity.

Caption: Logical flow from storage conditions to compound stability.

Conclusion

While specific, quantitative stability data for this compound is limited in the public domain, a conservative approach to its storage and handling is crucial for maintaining its quality. Based on supplier recommendations and the known chemical properties of phosphonates, storage at room temperature or below, under an inert atmosphere, and protected from light and moisture is paramount. Researchers are encouraged to perform their own stability assessments for long-term studies or when the compound is formulated in various vehicles. Adherence to the guidelines presented in this technical guide will help ensure the reliability and reproducibility of experimental results involving this compound.

References

- 1. Phosphonate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Thermal Degradation of Organophosphorus Flame Retardants | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to CAS Number 2356-16-3: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 2356-16-3, also known as Triethyl 2-fluoro-2-phosphonoacetate. This organophosphorus reagent is of significant interest in synthetic organic chemistry, particularly for its role in the stereoselective formation of carbon-carbon double bonds. Its utility in the synthesis of fluorinated organic molecules makes it a valuable tool for researchers in drug discovery and materials science, where the introduction of fluorine can significantly modulate biological activity and material properties. This guide will cover its chemical and physical properties, safety information, reliable suppliers, and detailed experimental protocols for its primary application.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. A summary of its key properties is presented in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 2356-16-3 |

| IUPAC Name | ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate[1] |

| Molecular Formula | C₈H₁₆FO₅P[1] |

| SMILES | CCOC(=O)C(F)P(=O)(OCC)OCC[1] |

| InChI Key | FVPISMANESAJQZ-UHFFFAOYNA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 242.18 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 75 °C at 0.01 mmHg[2] |

| Density | 1.194 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.425 (lit.)[2] |

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |

GHS Pictogram:

Suppliers

This compound is commercially available from a number of chemical suppliers. Purity and available quantities may vary.

Table 4: Commercial Suppliers

| Supplier | Purity |

| Sigma-Aldrich | 96%[2] |

| Fisher Scientific | ≥95.0% (GC) |

| Fluorochem | |

| Santa Cruz Biotechnology | |

| TCI America | >95.0%(GC) |

| Alfa Aesar | |

| Matrix Fine Chemicals | |

| BLD Pharm | |

| Manchester Organics | |

| Chem-Impex | ≥ 96% (GC) |

Experimental Protocols: The Horner-Wadsworth-Emmons Reaction

The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α-fluoro-α,β-unsaturated esters.[3][4] This reaction offers excellent E-stereoselectivity.

Reaction Principle

The HWE reaction involves the deprotonation of the phosphonate ester by a base to form a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, forming a key intermediate which subsequently eliminates a dialkyl phosphate salt to yield the alkene product.[5]

References

The Horner-Wadsworth-Emmons Reaction: A Core Mechanism and Technical Guide

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1][2] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene, typically with a strong preference for the (E)-isomer, and a water-soluble phosphate byproduct that is easily removed.[3][4] The enhanced nucleophilicity of the phosphonate carbanion, compared to the corresponding phosphonium ylide in the Wittig reaction, allows for reactions with a broader range of carbonyl compounds, including hindered ketones, under milder conditions.[1]

Core Reaction Mechanism

The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through a sequence of well-defined steps:

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, forming a resonance-stabilized phosphonate carbanion.[3][5] Common bases include sodium hydride (NaH), n-butyllithium (n-BuLi), and various alkoxides.[6]

-

Nucleophilic Addition: The resulting phosphonate carbanion acts as a potent nucleophile and adds to the carbonyl carbon of an aldehyde or ketone.[3] This addition is typically the rate-limiting step and leads to the formation of diastereomeric β-alkoxyphosphonate intermediates, often referred to as betaines.[5]

-

Oxaphosphetane Formation: The β-alkoxyphosphonate intermediates undergo an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[1][7]

-

Elimination: The oxaphosphetane intermediate then collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a dialkyl phosphate salt.[3] The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the cis and trans oxaphosphetanes.[1][7]

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

Stereoselectivity and Influencing Factors

A key feature of the HWE reaction is its inherent (E)-stereoselectivity.[3] This preference is attributed to the thermodynamic stability of the transition state leading to the (E)-alkene.[1] Several factors can be manipulated to control the stereochemical outcome:

-

Phosphonate Structure: The steric bulk of the phosphonate ester can influence selectivity. For instance, using diisopropyl phosphonates instead of dimethyl phosphonates has been shown to improve (E/Z) ratios.[4]

-

Aldehyde Structure: Increasing the steric bulk of the aldehyde generally leads to higher (E)-stereoselectivity.[3] Aromatic aldehydes almost exclusively yield (E)-alkenes in standard HWE reactions.[3]

-

Reaction Temperature: Higher reaction temperatures tend to favor the formation of the thermodynamically more stable (E)-alkene by allowing for equilibration of the intermediates.[3]

-

Cation: The nature of the cation associated with the phosphonate carbanion can impact stereoselectivity, with lithium salts often promoting higher (E)-selectivity.[3]

For the synthesis of (Z)-alkenes, the Still-Gennari modification is widely employed.[1] This variation utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, which accelerate the elimination of the oxaphosphetane intermediate, leading to kinetic control and a preference for the (Z)-isomer.[1][8]

Caption: Factors influencing the stereochemical outcome of the HWE reaction.

Quantitative Data on Stereoselectivity

The following table summarizes the effect of various reaction parameters on the stereoselectivity of the Horner-Wadsworth-Emmons reaction.

| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | (E:Z) Ratio | Reference |

| (EtO)₂P(O)CH₂CO₂Et | PhCHO | NaH | THF | 25 | >95:5 | [3] |

| (MeO)₂P(O)CH₂CO₂Me | Various | Li/Na/K salts | THF | 23 vs -78 | Li > Na > K for E | [3] |

| (i-PrO)₂P(O)CH₂CO₂R | Various | K₂CO₃/18-crown-6 | Toluene | 25 | 95:5 (Z,E:E,E) | [4] |

| (CF₃CH₂O)₂P(O)CH₂CO₂Me | PhCHO | KHMDS | THF | -78 | <5:95 | [1] |

| (PhO)₂P(O)CH(Bu)CO₂Et | Octyl aldehyde | NaH | THF | -78 to 25 | Temp dependent Z | [9] |

Experimental Protocols

General Procedure for (E)-Alkene Synthesis

This protocol is a standard method for achieving high (E)-selectivity.

-

Preparation of the Ylide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared.[5] The flask is cooled to 0 °C in an ice bath. A solution of the phosphonate ester (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes, or until hydrogen evolution ceases.[5]

-

Reaction with Carbonyl: The resulting solution of the phosphonate carbanion is cooled to 0 °C. A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is added dropwise.[5]

-

Reaction Monitoring and Workup: The reaction is allowed to warm to room temperature and stirred for 2-16 hours, with progress monitored by thin-layer chromatography (TLC).[5] Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). Water is added to dissolve any precipitated salts, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[5]

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-alkene.[5]

Still-Gennari Protocol for (Z)-Alkene Synthesis

This modified procedure is employed to obtain (Z)-alkenes with high stereoselectivity.[1]

-

Preparation of the Ylide: To a flame-dried round-bottom flask under an inert atmosphere, bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 equivalent) and 18-crown-6 (1.1 equivalents) are dissolved in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (1.05 equivalents) is added dropwise. The mixture is stirred at -78 °C for 30 minutes.[5]

-

Reaction with Aldehyde: A solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise at -78 °C.[5]

-

Reaction Monitoring and Workup: Stirring is continued at -78 °C for 2-4 hours, while monitoring the reaction by TLC. The reaction is quenched at -78 °C with a saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate.[5]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired (Z)-alkene.[5]

Caption: Workflow for selecting and performing HWE protocols.

Conclusion

The Horner-Wadsworth-Emmons reaction is a versatile and reliable method for the synthesis of alkenes, offering significant advantages in terms of substrate scope and ease of product purification. The stereochemical outcome can be effectively controlled through the judicious choice of reagents and reaction conditions, making it an indispensable tool in modern organic synthesis, from the construction of simple molecules to the assembly of complex natural products.[2][10] The development of variants like the Still-Gennari modification has further expanded the synthetic utility of this powerful olefination reaction.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. thieme-connect.com [thieme-connect.com]

The Decisive Role of the Fluorine Atom in the Reactivity of Triethyl 2-fluoro-2-phosphonoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into organic molecules can dramatically alter their physical, chemical, and biological properties. In the case of Triethyl 2-fluoro-2-phosphonoacetate, this single atomic substitution profoundly influences its reactivity, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon double bonds. This technical guide provides a comprehensive analysis of the fluorine atom's role, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

The Electronic Influence of the Fluorine Atom: A Double-Edged Sword

The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is central to the modified reactivity of this compound compared to its non-fluorinated analog, Triethyl phosphonoacetate. The primary consequence of this inductive effect is an increase in the acidity of the α-proton (the proton on the carbon adjacent to the phosphoryl and carboxyl groups).

However, the role of fluorine is not limited to inductive effects. It can also participate in resonance stabilization, particularly of adjacent carbocations, through the donation of its lone pair electrons (+M effect). While less impactful in the context of the negatively charged carbanion intermediate of the HWE reaction, this dual electronic nature of fluorine is a critical consideration in its overall influence on molecular reactivity.

The Horner-Wadsworth-Emmons Reaction: A Comparative Analysis

The HWE reaction is where the impact of the α-fluorine atom in this compound is most prominently observed. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone, ultimately yielding an alkene.

Quantitative Comparison of Reactivity

The presence of the fluorine atom significantly impacts the yield and stereoselectivity (the preferential formation of one stereoisomer over another, in this case, E/Z isomers of the alkene) of the HWE reaction. Below is a comparative summary of the HWE reaction of this compound and Triethyl phosphonoacetate with a model aldehyde, benzaldehyde.

| Reagent | Aldehyde | Base/Conditions | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |

| This compound | Benzaldehyde | i-PrMgBr | Toluene | Reflux | >95 | >99:<1 (E) | [1] |

| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | high | >99:1 (E) | [2] |

| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | -78 | 85 | 26:74 (Z) | [3] |

Analysis of the Data:

The data clearly demonstrates that this compound is a highly effective reagent for the E-selective synthesis of α,β-unsaturated esters. The strong electron-withdrawing nature of the fluorine atom favors the formation of the thermodynamically more stable E-isomer. In contrast, the stereochemical outcome of the reaction with Triethyl phosphonoacetate is highly dependent on the reaction conditions, with different bases and temperatures leading to either E or Z-selective outcomes.

Experimental Protocols

Synthesis of this compound

Materials:

-

Diethyl dibromofluoromethylphosphonate

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Ethyl chloroformate

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Ethanol

-

2 N Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).

-

To a solution of n-BuLi (60 mmol) in THF (100 ml) at -78°C, add dropwise a mixture of diethyl dibromofluoromethylphosphonate (19.7 g, 60 mmol) and chlorotrimethylsilane (6.90 g, 63 mmol) in THF (50 ml). The reaction is exothermic.

-

After 5 minutes, add ethyl chloroformate (8.5 g, 78 mmol) dropwise at -78°C.

-

Continue stirring for 30 minutes at -78°C, then allow the solution to warm to -40°C.

-

Treat the reaction mixture with anhydrous ethanol (20 ml) and then pour it into a beaker containing 2 N HCl (40 ml), crushed ice, and CH₂Cl₂ (50 ml).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield this compound.

Horner-Wadsworth-Emmons Reaction with this compound (E-selective)

Materials:

-

This compound

-

Aldehyde (e.g., Benzaldehyde)

-

Isopropylmagnesium bromide (i-PrMgBr)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the aldehyde (1.0 mmol) in anhydrous toluene.

-

Add i-PrMgBr (1.25 mmol) to the solution.

-

Add this compound (1.1 mmol) and reflux the mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the α,β-unsaturated ester.

Horner-Wadsworth-Emmons Reaction with Triethyl phosphonoacetate (Z-selective)

Materials:

-

Triethyl phosphonoacetate

-

Aldehyde (e.g., Benzaldehyde)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 mmol).

-

Wash the NaH with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.

-

Cool the suspension to -78°C.

-

Slowly add a solution of triethyl phosphonoacetate (1.1 mmol) in anhydrous THF.

-

Stir the mixture at -78°C for 30 minutes.

-

Add a solution of the aldehyde (1.0 mmol) in anhydrous THF dropwise.

-

Continue stirring at -78°C for 2-4 hours, monitoring the reaction by TLC.

-

Quench the reaction at -78°C with saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Mechanistic Implications and Stereoselectivity

The stereochemical outcome of the HWE reaction is determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates. The presence of the electron-withdrawing fluorine atom in this compound accelerates the elimination step of the oxaphosphetane intermediate. This kinetic preference, under thermodynamic control, strongly favors the formation of the more stable E-alkene.

Conversely, for the non-fluorinated Triethyl phosphonoacetate, the stereoselectivity is more nuanced and can be directed towards the Z-isomer under kinetic control (low temperature, strong non-coordinating base) as seen in the Still-Gennari modification. The use of NaH at low temperatures allows for the formation of the less stable cis-oxaphosphetane which then rapidly eliminates to give the Z-alkene.

Role in Drug Development: Targeting Signaling Pathways

The unique properties imparted by the fluorine atom make fluorinated phosphonates valuable scaffolds in drug discovery. They can act as stable mimics of phosphates, which are key components in many biological signaling pathways. One such pathway of significant interest is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

Phosphatidic acid (PA) is a known activator of the mTOR pathway. Fluoromethylene phosphonate analogues of PA have been synthesized and shown to be potent activators of this pathway.[1] This suggests that derivatives of this compound could be explored for the development of novel modulators of mTOR signaling, with potential applications in cancer therapy and other diseases where this pathway is dysregulated.

References

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction using Triethyl 2-fluoro-2-phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[1][2] This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to typically yield an alkene with a high degree of stereocontrol.[1] The use of phosphonate carbanions, which are more nucleophilic and less basic than phosphonium ylides, allows for milder reaction conditions and broader substrate scope, including the olefination of hindered ketones.[1] A key advantage of the HWE reaction is the facile removal of the dialkylphosphate salt byproduct through aqueous extraction.[2]

This document provides detailed protocols for the Horner-Wadsworth-Emmons reaction utilizing Triethyl 2-fluoro-2-phosphonoacetate, a reagent that allows for the synthesis of valuable α-fluoro-α,β-unsaturated esters. The introduction of fluorine into organic molecules is of paramount importance in medicinal chemistry, as it can significantly modulate a compound's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[3][4][5] Consequently, the α-fluoro-α,β-unsaturated ester motif is a valuable building block in the design and synthesis of novel therapeutic agents.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the phosphonate ester at the α-carbon by a base, forming a nucleophilic phosphonate carbanion.[1][6] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, which is the rate-determining step, to form a diastereomeric mixture of β-alkoxyphosphonate intermediates (betaines).[1][7] These intermediates subsequently undergo elimination of a dialkyl phosphate salt to furnish the final alkene product.[1] The stereochemical outcome of the reaction, yielding predominantly either the (E)- or (Z)-alkene, is influenced by the reaction conditions and the structure of the reactants.[2]

Data Presentation

The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes, showcasing typical yields and diastereoselectivity.

| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio | Reference |

| 3-Phenylpropionaldehyde | i-PrMgBr | Toluene | Reflux | 82 | 95:5 | [8] |

| 3-Phenylpropionaldehyde | i-PrMgBr | Dioxane | Reflux | 93 | 90:10 | [8] |

| 3-Phenylpropionaldehyde | i-PrMgBr | THF | Reflux | 96 | 87:13 | [8] |

| 3-Phenylpropionaldehyde | i-PrMgBr | THF | 0 | 74 | 77:23 | [8] |

| Benzaldehyde | Sn(OSO₂CF₃)₂ / N-ethylpiperidine | CH₂Cl₂ | 0 | - | >99:<1 (E) | [7] |

| p-Methoxy-phenyl ethyl ketone | Sn(OSO₂CF₃)₂ / N-ethylpiperidine | CH₂Cl₂ | 0 | - | 88:12 (E) | [7] |

Note: The data presented is a synthesis from literature and may involve structurally similar phosphonates. The stereoselectivity is highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Standard Horner-Wadsworth-Emmons Reaction for (E)-α-Fluoro-α,β-unsaturated Ester Synthesis

This protocol describes a general procedure for the reaction of an aldehyde with this compound using sodium hydride as the base to yield the corresponding (E)-α-fluoro-α,β-unsaturated ester.

Materials:

-

This compound (1.1 mmol)

-

Aldehyde (1.0 mmol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Flame-dried round-bottom flask with a magnetic stir bar

-

Septum and nitrogen or argon inlet

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 mmol).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

-

Add anhydrous THF to the flask to create a suspension.

-